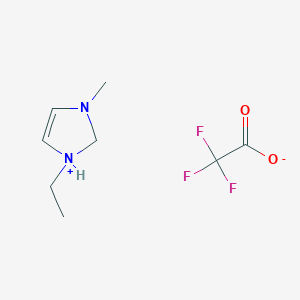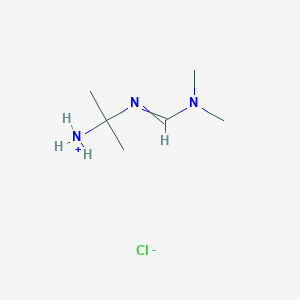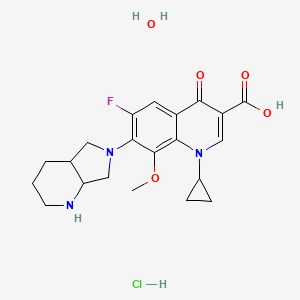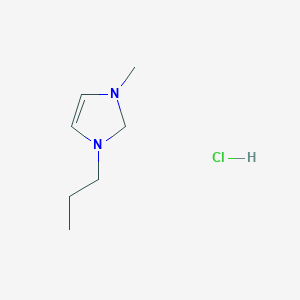
3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: 3-Ethyl-1-methylimidazolium bromide, Sodium Cyanide
Conditions: The reaction is performed in a polar solvent like dimethyl sulfoxide (DMSO) at room temperature.
Product: 3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the production efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile typically involves the alkylation of 1-methylimidazole with ethyl halides, followed by the introduction of the propanedinitrile group. A common synthetic route is as follows:
-
Alkylation of 1-Methylimidazole
Reagents: 1-Methylimidazole, Ethyl Bromide
Conditions: The reaction is carried out in an aprotic solvent such as acetonitrile at elevated temperatures (around 80-100°C) under reflux conditions.
Product: 3-Ethyl-1-methylimidazolium bromide
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazolium-based oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: Nucleophilic substitution reactions are common, where the propanedinitrile group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in polar solvents at moderate temperatures.
Major Products
Oxidation: Imidazolium oxides
Reduction: Reduced imidazolium derivatives
Substitution: Imidazolium compounds with substituted nucleophiles
Aplicaciones Científicas De Investigación
3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in ionic liquid-based reactions due to its stability and ionic nature.
Biology: Investigated for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Medicine: Explored for its potential in drug delivery systems, leveraging its ionic properties to enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as ionic polymers and conductive materials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile exerts its effects involves interactions with molecular targets through ionic and hydrogen bonding. The imidazolium cation interacts with negatively charged sites on target molecules, while the propanedinitrile group can participate in additional bonding interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Methyl-3-octylimidazolium hexafluorophosphate
Uniqueness
Compared to these similar compounds, 3-Ethyl-1-methyl-1H-imidazolium salt with propanedinitrile offers unique properties due to the presence of the propanedinitrile group
Propiedades
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C3H2N2/c1-3-8-5-4-7(2)6-8;4-2-1-3-5/h4-6H,3H2,1-2H3;1H2/q+1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBODXYBLWJEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid](/img/structure/B8065728.png)


